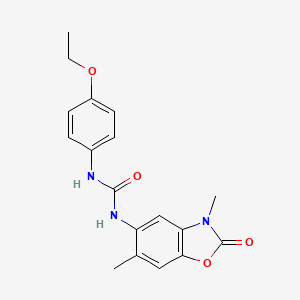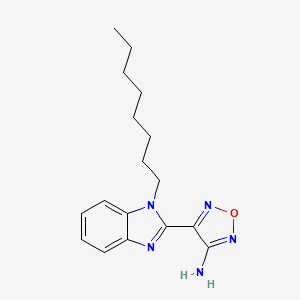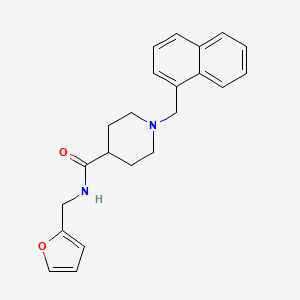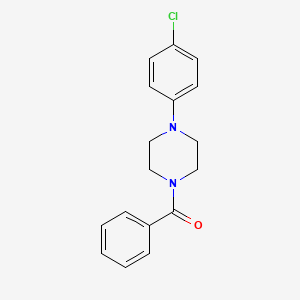
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to activate the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interferon gamma (IFN-gamma), and interleukin-6 (IL-6). N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has also been shown to increase the permeability of blood vessels in tumors, which can improve the delivery of chemotherapy drugs to the tumor site. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to induce the formation of blood clots, which can help to reduce blood flow to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea for lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models, making it a useful tool for studying cancer biology. However, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has some limitations for lab experiments. It is a relatively complex molecule, which can make it difficult to synthesize and purify. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have variable efficacy in different tumor types, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea. One area of interest is the development of combination therapies that use N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea in conjunction with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is ongoing research into the mechanism of action of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea, which could lead to the development of more effective cancer treatments. Finally, there is interest in exploring the use of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea for the treatment of other diseases, such as inflammatory disorders or infectious diseases.
Métodos De Síntesis
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea is synthesized through a multistep process that involves the reaction of 3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-ylamine with 4-ethoxyphenylisocyanate. The resulting product is then treated with hydrochloric acid to yield N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea. The synthesis method has been optimized over the years to improve the yield and purity of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea.
Aplicaciones Científicas De Investigación
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has also been studied in clinical trials for the treatment of various cancers, including non-small cell lung cancer, melanoma, and bladder cancer. While the results of these trials have been mixed, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea remains an active area of research in the field of cancer treatment.
Propiedades
IUPAC Name |
1-(3,6-dimethyl-2-oxo-1,3-benzoxazol-5-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-4-24-13-7-5-12(6-8-13)19-17(22)20-14-10-15-16(9-11(14)2)25-18(23)21(15)3/h5-10H,4H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZMDALCOJUWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)OC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3-(4-ethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5129281.png)
![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)

![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)


![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)

![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)